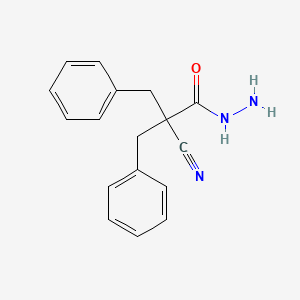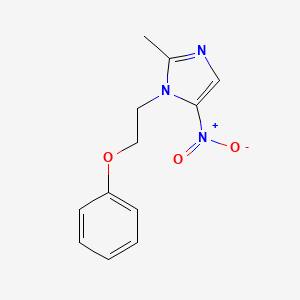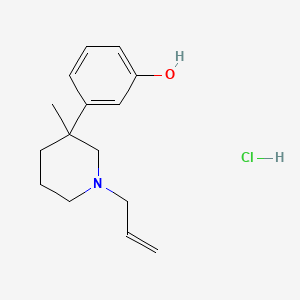
1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with an allyl group, a hydroxyphenyl group, and a methyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The allyl, hydroxyphenyl, and methyl groups are introduced through substitution reactions using specific reagents and catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.
Substitution: The allyl and hydroxyphenyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products:
Oxidized Derivatives: Quinones or other oxidized forms of the hydroxyphenyl group.
Reduced Derivatives: Modified piperidine rings or other reduced forms of the compound.
Substituted Derivatives: Compounds with new functional groups introduced through substitution reactions.
Scientific Research Applications
1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, while the piperidine ring can influence the compound’s overall conformation and binding properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Allyl-3-methylpiperidine: Lacks the hydroxyphenyl group, making it less versatile in certain applications.
3-(p-Hydroxyphenyl)-3-methylpiperidine: Lacks the allyl group, which may affect its reactivity and binding properties.
1-Allyl-3-(p-hydroxyphenyl)piperidine: Lacks the methyl group, which can influence its overall stability and reactivity.
Uniqueness: 1-Allyl-3-(p-hydroxyphenyl)-3-methylpiperidine, hydrochloride is unique due to the presence of all three substituents (allyl, hydroxyphenyl, and methyl) on the piperidine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6580-98-9 |
|---|---|
Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
3-(3-methyl-1-prop-2-enylpiperidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-9-16-10-5-8-15(2,12-16)13-6-4-7-14(17)11-13;/h3-4,6-7,11,17H,1,5,8-10,12H2,2H3;1H |
InChI Key |
XENTXPNRZSWWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)CC=C)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


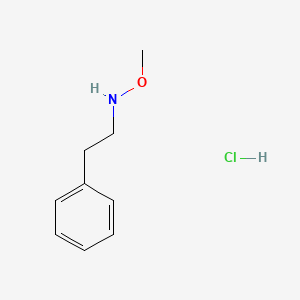
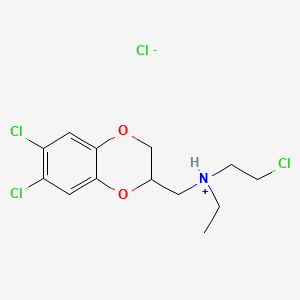

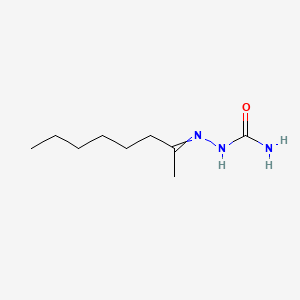
![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)
![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)
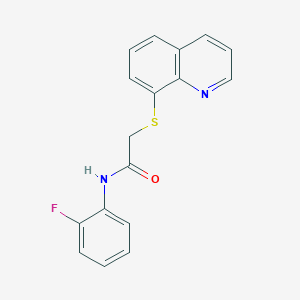
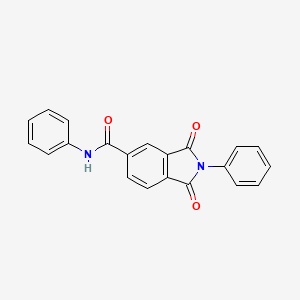
![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
![2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14166801.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)

